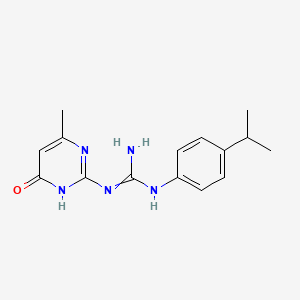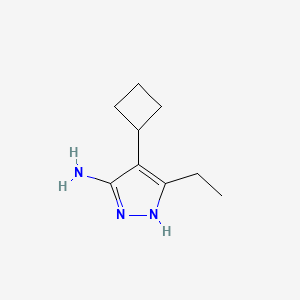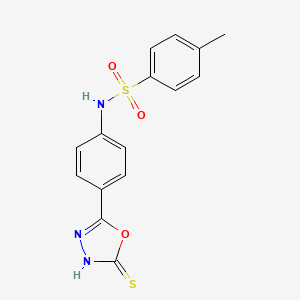
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide: is an organic compound known for its unique sulfur-containing heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This is achieved through the reaction of hydrazides with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the phenyl group: The oxadiazole ring is then reacted with a phenyl derivative to introduce the phenyl group.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Biology:
Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor in various biological pathways.
Medicine:
Anti-inflammatory Agents: Research has indicated its potential as an anti-inflammatory agent.
Antimicrobial Agents: It has shown activity against certain microbial strains.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation.
類似化合物との比較
- N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)methanesulfonamide
- N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-benzenesulfonamide
Uniqueness:
- Structural Differences: The presence of the 4-methyl group in N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide distinguishes it from other similar compounds.
- Biological Activity: The compound’s unique structure may confer different biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H13N3O3S2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
4-methyl-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-10-2-8-13(9-3-10)23(19,20)18-12-6-4-11(5-7-12)14-16-17-15(22)21-14/h2-9,18H,1H3,(H,17,22) |
InChIキー |
GPORCSOQLRHYTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)

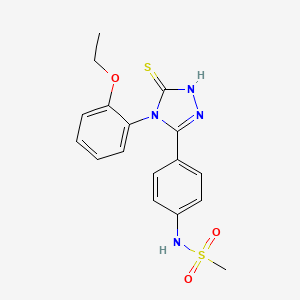
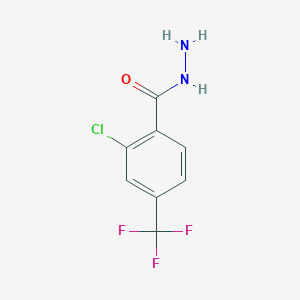

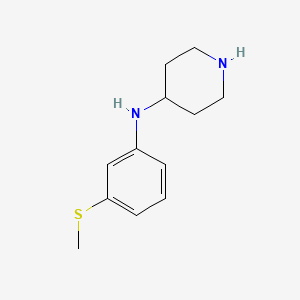
![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
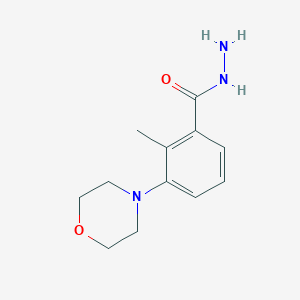
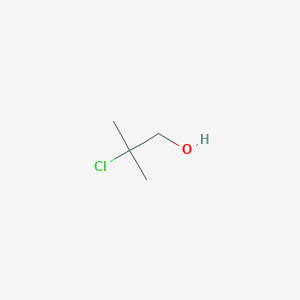
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
